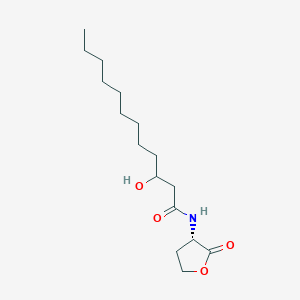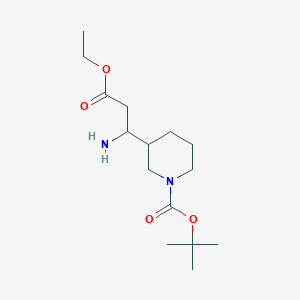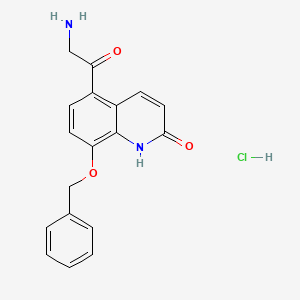
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group at position 8, a carboxylic acid group at position 7, and a vinyl group attached to a thiophene ring at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of a quinoline-7-carboxaldehyde derivative.
Reduction: Formation of 8-hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-methanol.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
作用机制
The mechanism of action of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a wide range of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have significant pharmacological properties.
Uniqueness
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications.
属性
分子式 |
C16H11NO3S |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
8-hydroxy-2-[(E)-2-thiophen-3-ylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11NO3S/c18-15-13(16(19)20)6-3-11-2-5-12(17-14(11)15)4-1-10-7-8-21-9-10/h1-9,18H,(H,19,20)/b4-1+ |
InChI 键 |
YYMVOSVRYNIAHZ-DAFODLJHSA-N |
手性 SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CSC=C3 |
规范 SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)




![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)
![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)



